4-Bromo-5-chloro-6-methylquinoline 4-Bromo-5-chloro-6-methylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746203
InChI: InChI=1S/C10H7BrClN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3
SMILES:
Molecular Formula: C10H7BrClN
Molecular Weight: 256.52 g/mol

4-Bromo-5-chloro-6-methylquinoline

CAS No.:

Cat. No.: VC15746203

Molecular Formula: C10H7BrClN

Molecular Weight: 256.52 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-chloro-6-methylquinoline -

Specification

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
IUPAC Name 4-bromo-5-chloro-6-methylquinoline
Standard InChI InChI=1S/C10H7BrClN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3
Standard InChI Key BJXIQMNBPXLBGO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=CN=C2C=C1)Br)Cl

Introduction

Synthesis and Preparation Methods

Halogenation Strategies

The synthesis of 4-bromo-5-chloro-6-methylquinoline typically involves multi-step halogenation reactions. A common approach begins with 6-methylquinoline, which undergoes sequential bromination and chlorination. For example:

  • Bromination: The 4-position is selectively brominated using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃) under controlled conditions.

  • Chlorination: The 5-position is subsequently chlorinated using chlorine gas (Cl₂) or a chlorinating agent such as thionyl chloride (SOCl₂).

Industrial-scale production may employ continuous flow reactors to optimize yield and minimize side reactions.

Reaction TypeReagents/ConditionsKey Products
BrominationBr₂, FeBr₃, solvent (e.g., CHCl₃)4-Bromo-6-methylquinoline
ChlorinationCl₂, SOCl₂, reflux4-Bromo-5-chloro-6-methylquinoline

Chemical and Physical Properties

Structural Characteristics

The compound’s planar structure enables π-stacking interactions, which are critical for binding to biological targets . Key features include:

  • LogP: 4.02 (indicating moderate lipophilicity, favoring membrane permeability) .

  • Polar Surface Area (PSA): 13 Ų (low PSA suggests poor aqueous solubility but high potential for passive diffusion) .

PropertyValueSource
Molecular FormulaC₁₀H₇BrClN
Molecular Weight257.02 g/mol
LogP4.02
Heavy Atoms Count13

Biological Activity and Applications

Mechanistic Insights

The bromine and chlorine substituents likely enhance binding to:

  • Enzymes: Inhibition of kinases or proteases via halogen-mediated interactions.

  • DNA: Intercalation into DNA helices, disrupting replication.

Comparative Analysis of Related Compounds

CompoundActivityIC₅₀ (μM)Reference
ChloroquineAntimalarialN/A
2-Chloro-6-methylquinolineAntimicrobial4–16
6-Bromo-4-chloroquinolineAnticancer (MCF-7 cell line)>10

Research Gaps and Future Directions

Synthetic Optimizations

  • Catalytic Asymmetric Halogenation: Improving regioselectivity using chiral catalysts.

  • Green Chemistry: Replacing hazardous reagents (e.g., Br₂) with eco-friendly alternatives.

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